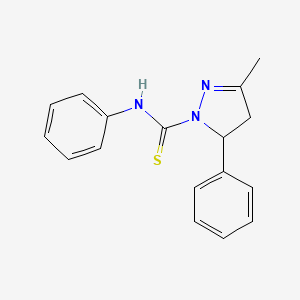

3-methyl-N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Overview

Description

Pyrazole derivatives, including compounds similar to "3-methyl-N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide," are of significant interest due to their varied biological activities and applications in chemical synthesis. These compounds are known for their role in antimicrobial activities and the study of molecular interactions.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclization reactions that yield various substituted forms, demonstrating the versatility of this chemical scaffold. For instance, Sivakumar et al. (2020) explored the synthesis of a novel pyrazole derivative using density functional theory (DFT) method for optimization, highlighting the importance of precise molecular geometry in synthesis processes (Sivakumar et al., 2020).

Molecular Structure Analysis

Detailed molecular structure analyses, including X-ray diffraction and computational chemistry methods, are crucial for understanding the properties of pyrazole derivatives. The study by Uzun (2022) on carbothioamide derivatives using XRD, FT-IR, and UV-Vis spectroscopies, as well as Hirshfeld surface analysis, illustrates the comprehensive approach taken to elucidate the molecular structure of such compounds (Uzun, 2022).

Chemical Reactions and Properties

The chemical reactivity and properties of pyrazole derivatives are influenced by their molecular structure. The research by El-Shazly (2009) on the chelation properties of pyrazole derivatives with various metal ions showcases the compound's potential in forming complexes, which could be useful in catalysis and material science (El-Shazly, 2009).

Scientific Research Applications

Antimicrobial Applications

A novel pyrazole derivative, optimized using density functional theory (DFT), has shown in vitro antimicrobial activity against various bacterial and fungal strains. The study highlights the importance of the Cl atom and carbothioamide group for antimicrobial efficacy, suggesting potential applications in combating microbial infections (Sivakumar et al., 2020).

Corrosion Inhibition

Research on pyrazole derivatives, including 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, has demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. The study indicates that these compounds can significantly improve corrosion resistance, which is vital for extending the lifespan of metal structures and components in corrosive environments (Ouici et al., 2016).

Antifungal Agents

Microwave-assisted synthesis of 2-pyrazoline derivatives, including 3-substituted phenyl-5-substituted phenyl-4,5-dihydro-pyrazole-1-carbothioamides, has been explored for antimicrobial activity. These compounds have shown moderate antibacterial and good antifungal activities, indicating their potential use as antifungal agents in pharmaceutical formulations (Chawla et al., 2010).

Antipyretic, Antiarrhythmic, and Hypotensive Activities

N-substituted 4,5(3)-diphenyl-3(5)-pyrazoleamines, derived from carbothioamides, have been reported to possess notable antipyretic, antiarrhythmic, and hypotensive activities in rats. These findings suggest the therapeutic potential of these compounds in treating fever, arrhythmia, and high blood pressure (Bruno et al., 1993).

Mechanism of Action

The mechanism of action of pyrazole derivatives is diverse and depends on the specific biological activity. For instance, some pyrazole derivatives have been found to have promising anti-inflammatory activity, with up to 61–85% tumor necrosis factor [TNF-α] and 76–93% interleukin-6 [IL-6] inhibitory activity .

Future Directions

Pyrazole derivatives, including 3-methyl-N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, continue to be a focus of research due to their diverse biological activities and potential applications in medicinal chemistry, drug discovery, and other fields . Future research may focus on developing new synthesis methods, exploring additional biological activities, and optimizing the properties of these compounds for specific applications .

properties

IUPAC Name |

5-methyl-N,3-diphenyl-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S/c1-13-12-16(14-8-4-2-5-9-14)20(19-13)17(21)18-15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLAUVJRBJMZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(C1)C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B4007648.png)

![N-(2,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007663.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 4-methylbenzoate](/img/structure/B4007665.png)

![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4007669.png)

![3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4007681.png)

![5-[4-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4007691.png)

![3-{[4,4-bis(ethoxycarbonyl)octanoyl]amino}benzoic acid](/img/structure/B4007697.png)

![1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007701.png)

![8-{[2-(benzylamino)pyrimidin-5-yl]methyl}-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007706.png)

![N-benzyl-5-[4-(4-butoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4007719.png)

![N-(2,4-dichlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4007732.png)

![4-bromo-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B4007740.png)